molecular formula C9H14N4O B1488445 1-(6-Aminopyridazin-3-yl)piperidin-4-ol CAS No. 1592603-84-3

1-(6-Aminopyridazin-3-yl)piperidin-4-ol

Cat. No. B1488445
CAS RN: 1592603-84-3
M. Wt: 194.23 g/mol
InChI Key: SHAMNQBSJCRFPX-UHFFFAOYSA-N
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Description

“1-(6-Aminopyridazin-3-yl)piperidin-4-ol” is an organic compound with the molecular formula C9H14N4O . It has a molecular weight of 193.25 . It is typically found in a powder form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives, which this compound is a part of, have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a pyridazine ring via a single bond . The pyridazine ring has an amino group attached to it .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 193.25 .

Scientific Research Applications

Synthesis Methods and Chemical Properties

Synthesis Methodologies : The development of novel synthetic methodologies for piperidine derivatives, including "1-(6-Aminopyridazin-3-yl)piperidin-4-ol", is crucial in medicinal chemistry for creating compounds with potential therapeutic effects. For instance, a study proposes a new method for synthesizing conformationally rigid diamines, which are significant in medicinal chemistry, suggesting the importance of innovative synthetic routes for complex molecules like "this compound" (Smaliy et al., 2011).

Pharmacological Research

Pharmacokinetic Improvements : In pharmacological research, modifications to molecular structures, including those similar to "this compound", have been shown to significantly impact the pharmacokinetic profiles of compounds. For example, the incorporation of fluorine into ligands can dramatically influence oral absorption and bioavailability, demonstrating the potential for chemical modifications to enhance drug properties (van Niel et al., 1999).

Receptor Binding and Antagonist Activities : Derivatives of piperidine and pyridazine, which share structural motifs with "this compound", have been investigated for their binding affinities and antagonist activities at various receptors. These studies are foundational for developing new therapeutic agents targeting specific receptors involved in disease processes, illustrating the compound's relevance in drug discovery (Tsuno et al., 2017).

Anticancer Activities

Anticancer Compound Synthesis : The synthesis of novel Mannich bases starting from compounds structurally related to "this compound" and determining their anticancer activities against prostate cancer cells highlights the potential of such molecules in anticancer drug development. This research underlines the importance of structural modifications in enhancing biological activity against cancer cells (Demirci & Demirbas, 2019).

Future Directions

Piperidine derivatives, including “1-(6-Aminopyridazin-3-yl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(6-aminopyridazin-3-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2,7,14H,3-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAMNQBSJCRFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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